molecular formula C8H4ClF3O2 B031844 3-(Trifluoromethyl)phenyl chloroformate CAS No. 95668-29-4

3-(Trifluoromethyl)phenyl chloroformate

Cat. No. B031844
CAS RN: 95668-29-4
M. Wt: 224.56 g/mol
InChI Key: VOQHHELXYARECQ-UHFFFAOYSA-N
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Description

  • Introduction "3-(Trifluoromethyl)phenyl chloroformate" is a compound optimized and analyzed using the B3LYP method and various basis sets. The research focuses on understanding its structural parameters, thermodynamic properties, and vibrational frequencies (Arjunan, Senthilkumari, & Mohan, 2019).

  • Synthesis Analysis The synthesis of related compounds involves reactions like the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction processes (Yin et al., 2005).

  • Molecular Structure Analysis Studies reveal precise assignment and analysis of the vibrational frequencies of the fundamental modes of the compound. Theoretical results are compared with experimental data, indicating detailed molecular structural insights (Arjunan, Senthilkumari, & Mohan, 2019).

  • Chemical Reactions and Properties Research on 3-(Trifluoromethyl)phenyl chloroformate includes analysis of molecular orbitals, reactivity properties, and potential electrophilic and nucleophilic attack sites, offering insights into its chemical behavior (Arjunan, Senthilkumari, & Mohan, 2019).

  • Physical Properties Analysis The compound's physical properties, such as thermal stability and mechanical properties, have been studied, revealing its solubility in various organic solvents and its stability under different conditions (Yin et al., 2005).

  • Chemical Properties Analysis Detailed analysis of chemical shifts, molecular orbitals, and reactivity characteristics provide a comprehensive understanding of the chemical properties of 3-(Trifluoromethyl)phenyl chloroformate. This includes insights into its stability and potential reactivity under various chemical conditions (Arjunan, Senthilkumari, & Mohan, 2019).

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 3-(Trifluoromethyl)phenyl chloroformate . This compound, with the chemical formula ClCO2C6H4CF3, has a molecular weight of 224.56 g/mol and the CAS number 95668-29-4 . Here are six unique applications:

  • Organic Synthesis and Medicinal Chemistry:

    • Results/Outcomes: Successful protection of functional groups or synthesis of intermediates for drug discovery .
  • Peptide and Protein Chemistry:

    • Results/Outcomes: Modified peptides or proteins with improved stability or altered properties .
  • Materials Science and Surface Modification:

    • Results/Outcomes: Enhanced surface properties, such as water repellency or improved adhesion .
  • Analytical Chemistry and Chromatography:

    • Results/Outcomes: Improved sensitivity and resolution in chromatographic analyses .
  • Drug Metabolism Studies:

    • Results/Outcomes: Improved identification and quantification of drug metabolites .
  • Synthesis of Trifluoromethylated Compounds:

    • Results/Outcomes: Access to trifluoromethylated compounds with diverse applications in pharmaceuticals, agrochemicals, and materials .

Remember to consult the relevant literature for detailed experimental procedures and specific examples. If you need further information on any of these applications, feel free to ask

Safety And Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQHHELXYARECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407867
Record name 3-(Trifluoromethyl)phenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenyl chloroformate

CAS RN

95668-29-4
Record name 3-(Trifluoromethyl)phenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AB Sierzchala, DJ Dellinger, JR Betley… - Journal of the …, 2003 - ACS Publications
A novel solid-phase phosphoramidite based oligodeoxynucleotide two-step synthesis method has been developed. Keys to this method are replacement of the 5‘-dimethoxytrityl …
Number of citations: 118 pubs.acs.org
BG Stell - 2013 - scholar.colorado.edu
Phosphonoacetate RNA dimers and oligomers were synthesized using solid phase synthesis. Two different, orthoganol approaches were used for the 2’and 5’oxygens of the …
Number of citations: 0 scholar.colorado.edu
BG Stell - 2013 - search.proquest.com
Phosphonoacetate RNA dimers and oligomers were synthesized using solid phase synthesis. Two different, orthoganol approaches were used for the 2'and 5'oxygens of the …
Number of citations: 0 search.proquest.com

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